3-Methyl, 3,5-diethyl, heptane
CAS No.: 62198-97-4
Cat. No.: VC19489664
Molecular Formula: C12H26
Molecular Weight: 170.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62198-97-4 |
---|---|
Molecular Formula | C12H26 |
Molecular Weight | 170.33 g/mol |
IUPAC Name | 3,5-diethyl-3-methylheptane |
Standard InChI | InChI=1S/C12H26/c1-6-11(7-2)10-12(5,8-3)9-4/h11H,6-10H2,1-5H3 |
Standard InChI Key | RGRSPNWZJFXFAN-UHFFFAOYSA-N |
Canonical SMILES | CCC(CC)CC(C)(CC)CC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
3-Methyl-3,5-diethylheptane belongs to the class of branched alkanes, specifically a C₁₂ hydrocarbon with three alkyl substituents. Its IUPAC name derives from a heptane backbone substituted with methyl and ethyl groups at positions 3 and 3,5, respectively . The molecular formula C₁₂H₂₆ corresponds to a saturated hydrocarbon with no double bonds or functional groups, as confirmed by its absence of UV-Vis absorption bands in chromatographic analyses .
Table 1: Fundamental Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 62198-97-4 | |
Molecular Formula | C₁₂H₂₆ | |
Molecular Weight (g/mol) | 170.33 | |
Exact Mass | 170.203 | |
LogP | 4.64 |
Structural Isomerism
Synthesis and Production
Challenges in Purification
The compound’s structural complexity complicates isolation. Gas chromatography-mass spectrometry (GC-MS) analyses from the 1990s relied on high-resolution capillary columns (e.g., 30 m SE-30) to separate it from other C₁₂ isomers . Laet and Tilquin (1991) emphasized temperature-programmed GC for resolving branched alkane mixtures, noting that isothermal conditions at 70°C optimized the separation of 3-methyl-3,5-diethylheptane from co-eluting species .
Physical and Chemical Properties
Thermodynamic Data
Table 2: Chromatographic Properties
Solubility and Reactivity
The compound’s LogP of 4.64 indicates high lipophilicity, aligning with its classification as a non-polar hydrocarbon. It is expected to be insoluble in water but miscible with organic solvents like hexane or toluene. No studies report its reactivity under standard conditions, typical for saturated alkanes.
Environmental and Industrial Applications
Atmospheric Chemistry
3-Methyl-3,5-diethylheptane is included in the Community Regional Atmospheric Chemistry Multiphase Mechanism (CRACMM), a model simulating volatile organic compound (VOC) transformations . As a VOC, it may participate in tropospheric ozone formation via reactions with hydroxyl radicals (·OH), though its atmospheric lifetime remains unquantified .
Chromatographic Reference
Environmental Impact and Regulatory Status
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